Tris(isopropenyloxy)vinylsilane

Description

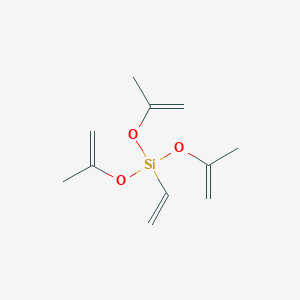

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-tris(prop-1-en-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFVZTUQONJGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044839 | |

| Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15332-99-7 | |

| Record name | Vinyltriisopropenoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15332-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(isopropenyloxy)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015332997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenyltris[(1-methylethenyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(isopropenyloxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(ISOPROPENYLOXY)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D447K224S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(isopropenyloxy)vinylsilane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropenyloxy)vinylsilane, with the CAS number 15332-99-7, is an organosilicon compound featuring a vinyl group and three isopropenyloxy groups attached to a central silicon atom.[1] This unique structure makes it a versatile crosslinking agent, particularly in the formulation of neutral cure silicone sealants.[2] Its reactivity is primarily driven by the hydrolysis of the isopropenyloxy groups in the presence of moisture, leading to the formation of a stable siloxane network. This guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of this compound, including detailed experimental protocols and spectral data analysis.

Chemical Structure and Identification

This compound is characterized by a central silicon atom bonded to one vinyl group and three isopropenyloxy groups.

Chemical Structure:

Synonyms: Vinyltriisopropenoxysilane, Ethenyltris((1-methylethenyl)oxy)silane, Tri(isopropenyloxy)vinyl silane.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O₃Si | [3] |

| Molecular Weight | 226.34 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 73-75 °C at 12 mmHg | [3] |

| Density | 0.924 g/cm³ | [3] |

| Refractive Index | 1.4360 | [4] |

| Flash Point | 88.2 °C | [3] |

| Water Solubility | 130 mg/L at 20 °C | [4] |

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on the reaction of trichlorovinylsilane with acetone in the presence of a tertiary amine.

Reaction Scheme:

CH₂=CHSiCl₃ + 3 (CH₃)₂CO + 3 (C₂H₅)₃N → CH₂=CHSi(OC(=CH₂)CH₃)₃ + 3 (C₂H₅)₃N·HCl

Materials:

-

Trichlorovinylsilane

-

Acetone (anhydrous)

-

Triethylamine (anhydrous)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Nitrogen gas

-

Standard glass reaction setup (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with anhydrous acetone and anhydrous triethylamine under a nitrogen atmosphere.

-

The flask is cooled in an ice bath.

-

Trichlorovinylsilane, dissolved in an equal volume of anhydrous solvent, is added dropwise to the stirred mixture from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.

-

The solvent and any unreacted starting materials are removed from the filtrate by distillation at atmospheric pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[5]

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

Spectral Data and Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the vinyl and isopropenyloxy protons.

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Vinyl (CH=CH₂) | Multiplet | 5.8 - 6.2 |

| Isopropenyloxy (=CH₂) | Singlet | 4.0 - 4.3 |

| Isopropenyloxy (-CH₃) | Singlet | 1.8 - 2.0 |

Note: The vinyl protons will exhibit complex splitting patterns due to geminal, cis, and trans coupling.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the vinyl and isopropenyloxy groups.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Vinyl (-CH=) | 136 - 138 |

| Vinyl (=CH₂) | 130 - 132 |

| Isopropenyloxy (=C<) | 155 - 158 |

| Isopropenyloxy (=CH₂) | 85 - 88 |

| Isopropenyloxy (-CH₃) | 20 - 23 |

Note: The chemical shifts are estimated based on typical values for similar functional groups.[7][8]

FT-IR Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=C (vinyl & isopropenyloxy) | Stretching | 1645 - 1635 |

| =C-H (vinyl & isopropenyloxy) | Stretching | 3090 - 3010 |

| Si-O-C | Asymmetric Stretching | 1100 - 1000 |

| C-H (methyl) | Stretching | 2980 - 2900 |

Note: The Si-O-C stretching band is typically strong and broad.[9][10]

Mass Spectrometry

In mass spectrometry, this compound will undergo fragmentation upon ionization. The molecular ion peak (M⁺) would be expected at m/z = 226. Common fragmentation patterns for vinylsilanes involve cleavage of the vinyl group or the alkoxy groups.[11][12]

Reactivity and Mechanisms

Moisture Curing Mechanism

This compound is a key component in neutral cure silicone sealants.[2] The curing process is initiated by atmospheric moisture and proceeds via a two-step hydrolysis and condensation mechanism.

Hydrolysis: The isopropenyloxy groups are hydrolyzed by water to form silanol groups and acetone as a byproduct.[13]

Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water. This process continues to build a cross-linked polymer network, resulting in the cured sealant.

The following diagram illustrates the moisture curing pathway of a silicone polymer with this compound as a crosslinker.

Caption: Moisture curing of a silicone sealant with this compound.

Applications

The primary application of this compound is as a neutral crosslinking agent for room temperature vulcanizing (RTV) silicone sealants.[2] The release of acetone, a non-corrosive byproduct, makes it suitable for use on sensitive substrates like metals. It is also employed as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.[2]

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and eye irritation. Appropriate personal protective equipment should be worn when handling this chemical, and it should be used in a well-ventilated area.[14]

Conclusion

This compound is a valuable organosilicon compound with a unique combination of a reactive vinyl group and hydrolyzable isopropenyloxy groups. Its primary role as a neutral curing crosslinker in silicone sealants is well-established. A thorough understanding of its chemical properties, reactivity, and spectral characteristics is essential for its effective application in materials science and formulation chemistry.

References

- 1. uab.edu [uab.edu]

- 2. VINYLTRIISOPROPENOXYSILANE, tech | [gelest.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. Purification [chem.rochester.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. What is Neutral Silicone Sealant? - Bolg- Bilin New Materials Manufacturing Co., Ltd [bilinmfg.com]

- 14. This compound | C11H18O3Si | CID 84872 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hydrolysis Mechanism of Tris(isopropenyloxy)vinylsilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(isopropenyloxy)vinylsilane is a trifunctional organosilane featuring a vinyl group and three hydrolyzable isopropenyloxy groups. Its hydrolysis is a critical prerequisite for its application as a coupling agent, crosslinker, and surface modifier in various high-performance materials. This technical guide provides a comprehensive analysis of the core hydrolysis mechanism of this compound, detailing the reaction pathways, influencing factors, and relevant experimental protocols for its investigation. A central aspect of its reactivity is the acid-catalyzed hydrolysis of the isopropenyloxy groups, which proceeds via a mechanism distinct from that of simple alkoxysilanes. This document aims to provide a foundational understanding for professionals to effectively utilize and control the reactivity of this versatile silane.

Core Hydrolysis Mechanism

The hydrolysis of this compound is a two-stage process involving an initial hydrolysis of the isopropenyloxy groups to form vinylsilanetriol, followed by the condensation of these silanol intermediates.

Stage 1: Hydrolysis of Isopropenyloxy Groups

Unlike simple alkoxy groups (e.g., methoxy, ethoxy), the isopropenyloxy group is an enol ether. Enol ethers are known to be stable under neutral or basic conditions but undergo rapid hydrolysis in the presence of an acid catalyst.[1][2][3] The generally accepted mechanism for the acid-catalyzed hydrolysis of an enol ether involves the protonation of the α-carbon of the double bond.[2][3][4] This is followed by the nucleophilic attack of water on the resulting oxonium ion, leading to a hemiacetal-like intermediate. This intermediate is unstable and readily decomposes to a ketone and an alcohol.

In the case of this compound, the hydrolysis of each of the three isopropenyloxy groups proceeds as follows, yielding acetone as a byproduct and progressively forming silanol groups on the silicon atom:

-

First Hydrolysis: CH₂=CH-Si(OC(CH₃)=CH₂)₃ + H₂O --(H⁺)--> CH₂=CH-Si(OC(CH₃)=CH₂)₂(OH) + CH₃C(O)CH₃

-

Second Hydrolysis: CH₂=CH-Si(OC(CH₃)=CH₂)₂(OH) + H₂O --(H⁺)--> CH₂=CH-Si(OC(CH₃)=CH₂)(OH)₂ + CH₃C(O)CH₃

-

Third Hydrolysis: CH₂=CH-Si(OC(CH₃)=CH₂)(OH)₂ + H₂O --(H⁺)--> CH₂=CH-Si(OH)₃ + CH₃C(O)CH₃

The final product of the hydrolysis stage is vinylsilanetriol. The overall reaction is:

CH₂=CH-Si(OC(CH₃)=CH₂)₃ + 3H₂O --(H⁺)--> CH₂=CH-Si(OH)₃ + 3CH₃C(O)CH₃

Caption: Acid-catalyzed hydrolysis of one isopropenyloxy group.

Stage 2: Condensation of Vinylsilanetriol

Following the formation of the reactive vinylsilanetriol monomers, a condensation process occurs, leading to the formation of siloxane bonds (Si-O-Si) and the elimination of water. This can result in the formation of linear oligomers, cyclic structures, and eventually a highly cross-linked polysiloxane network. The condensation reactions are also influenced by pH, with the rate being minimal around pH 4.

Caption: Condensation pathway of vinylsilanetriol.

Factors Influencing Hydrolysis and Condensation

The rates of both hydrolysis and condensation are significantly affected by several experimental parameters:

-

pH: As an enol ether, the isopropenyloxy group's hydrolysis is fastest under acidic conditions. The condensation of silanols is catalyzed by both acids and bases, with a minimum rate typically observed in the pH range of 4-5.

-

Catalyst: Mineral acids (e.g., HCl) or organic acids can be used to catalyze the hydrolysis. For condensation, various catalysts, including amines and organometallics, can be employed, although pH remains a primary driver.

-

Solvent: The choice of solvent can influence the solubility of the silane and the availability of water, thereby affecting the reaction rates. Co-solvents like alcohols are often used to homogenize the reaction mixture.

-

Temperature: Increasing the temperature generally accelerates both the hydrolysis and condensation reactions, as is typical for most chemical reactions.

-

Concentration: The concentration of the silane and water can impact the reaction kinetics. High concentrations of silane and water favor faster reaction rates and can lead to more extensive oligomerization and network formation.

Quantitative Data Summary

The hydrolysis of enol ethers is known to be significantly faster under acidic conditions than that of simple ethers or alkoxides.[1] Therefore, it is anticipated that the hydrolysis of this compound would be rapid in an acidic aqueous environment. The vinyl group is weakly electron-withdrawing, which may slightly increase the rate of nucleophilic attack by water on the silicon atom compared to an alkyl-substituted silane.

Table 1: Comparative Pseudo-First-Order Hydrolysis Rate Constants (k) for Various Trialkoxysilanes under Acidic Conditions.

| Silane Compound | Non-hydrolyzable Group | Alkoxy Group | Rate Constant (k) | Conditions | Reference |

| Methyltrimethoxysilane | Methyl | Methoxy | Fast | Acidic | [5] |

| Methyltriethoxysilane | Methyl | Ethoxy | Slower (6-10x vs. Methoxy) | Acidic | [5] |

| γ-Glycidoxypropyltrimethoxysilane | γ-Glycidoxypropyl | Methoxy | 0.026 min⁻¹ | pH 5.4, 26°C | [6] |

| Vinyltrimethoxysilane | Vinyl | Methoxy | Comparable to Methyltrimethoxysilane | Acidic | General knowledge |

| This compound | Vinyl | Isopropenyloxy | Data not available (expected to be rapid) | Acidic | - |

Note: The data presented is for comparative purposes to illustrate the impact of different functional groups on the hydrolysis rate. The rates are highly dependent on specific reaction conditions (pH, temperature, solvent, catalyst).

Experimental Protocols

The hydrolysis and condensation of this compound can be monitored in situ using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei to Observe:

-

²⁹Si NMR: This is the most direct method to observe the changes in the silicon environment. The chemical shift of the silicon atom will change as the isopropenyloxy groups are replaced by hydroxyl groups and subsequently as Si-O-Si bonds are formed. Different silicon species (monomers, dimers, cyclic oligomers, etc.) can be identified and quantified.

-

¹H NMR: Can be used to monitor the disappearance of the vinyl protons of the isopropenyloxy group and the appearance of acetone. The formation of silanol protons (Si-OH) can also be observed, although these peaks can be broad and exchange with water.

-

¹³C NMR: Provides information on the carbon environments and can be used to track the disappearance of the isopropenyloxy carbons and the formation of acetone.

-

-

Sample Preparation and Procedure:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈).

-

In an NMR tube, add a known amount of the silane stock solution.

-

Initiate the reaction by adding a specific amount of D₂O containing an acid catalyst (e.g., DCl).

-

Acquire spectra at regular time intervals to monitor the reaction progress.

-

Integrate the relevant peaks to determine the concentration of reactants, intermediates, and products over time, from which kinetic parameters can be derived.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is well-suited for in-situ monitoring of the hydrolysis and condensation reactions.[10][11][12]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Spectral Regions of Interest:

-

~1650 cm⁻¹: C=C stretching of the isopropenyloxy group (disappearance).

-

~1710 cm⁻¹: C=O stretching of acetone (appearance).

-

~1100-1000 cm⁻¹: Si-O-C stretching (disappearance).

-

~3700-3200 cm⁻¹ (broad): Si-OH stretching (appearance).

-

~900 cm⁻¹: Si-OH bending (appearance).

-

~1050-1000 cm⁻¹: Si-O-Si stretching (appearance, can overlap with Si-O-C).

-

-

Sample Preparation and Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Prepare a reaction mixture of the silane, solvent (if used), water, and catalyst.

-

Apply a small amount of the reaction mixture to the ATR crystal.

-

Record spectra at regular time intervals.

-

Analyze the changes in the peak intensities or areas to follow the kinetics of the reaction.

-

Caption: General experimental workflow for kinetic studies.

Conclusion

The hydrolysis of this compound is a distinct process governed by the chemistry of its enol ether functional groups. The reaction proceeds rapidly under acidic catalysis to form vinylsilanetriol and acetone, followed by the condensation of the silanol intermediates to form a polysiloxane network. Understanding this mechanism and the factors that influence it is paramount for controlling the performance of this silane in advanced material applications. While specific quantitative kinetic data remains to be elucidated, the experimental protocols outlined in this guide provide a robust framework for such investigations.

References

- 1. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Tris(isopropenyloxy)vinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Tris(isopropenyloxy)vinylsilane, a versatile silane coupling agent. The document focuses on Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive understanding of its molecular structure and functional groups. Detailed experimental protocols and data interpretation are presented to assist researchers in its application and characterization.

Introduction

This compound (CAS No. 15332-99-7) is a member of the organosilane family, characterized by a central silicon atom bonded to a vinyl group and three isopropenyloxy groups.[1][2] Its molecular formula is C11H18O3Si, and its structure lends it utility as a cross-linker and coupling agent, capable of bridging organic and inorganic materials.[3] Accurate spectroscopic analysis is crucial for confirming its identity, purity, and reactivity in various applications.

Molecular Structure and Functional Groups

The key to interpreting the spectroscopic data of this compound lies in understanding its constituent functional groups: a vinyl group (-CH=CH2), three isopropenyloxy groups (-O-C(CH3)=CH2), and the central siloxane framework (Si-O-C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its vinyl and isopropenyloxy moieties, as well as the Si-O-C linkages.

Experimental Protocol

Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Expected FTIR Data

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on data from analogous compounds such as vinyltriallyloxysilane and vinyltrimethoxysilane.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3090 - 3020 | =C-H stretching | Vinyl & Isopropenyloxy | Medium |

| 2980 - 2900 | C-H stretching | Methyl (CH₃) | Medium-Strong |

| 1640 - 1620 | C=C stretching | Vinyl & Isopropenyloxy | Strong |

| 1450 - 1370 | C-H bending | Methyl (CH₃) | Medium |

| 1200 - 1000 | Si-O-C stretching | Siloxane | Strong, Broad |

| 960 - 850 | =C-H bending (out-of-plane) | Vinyl & Isopropenyloxy | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

The FID is Fourier-transformed to produce the NMR spectrum.

-

Data is processed, including phase and baseline correction, and referenced to the internal standard.

Expected ¹H NMR Data

The ¹H NMR spectrum will show distinct signals for the protons of the vinyl group and the isopropenyloxy groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure.[5][6] The expected chemical shifts and multiplicities are based on data for isopropenyloxytrimethylsilane and vinylsilanes.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.2 - 5.8 | Multiplet | 3H | Vinyl protons (-CH=CH₂) |

| ~ 4.2 - 4.0 | Singlet | 6H | Isopropenyloxy (=CH₂) |

| ~ 1.8 | Singlet | 9H | Isopropenyloxy (-CH₃) |

Expected ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | Isopropenyloxy (-C (CH₃)=CH₂) |

| ~ 136 | Vinyl (-C H=CH₂) |

| ~ 134 | Vinyl (-CH=C H₂) |

| ~ 85 | Isopropenyloxy (=C H₂) |

| ~ 20 | Isopropenyloxy (-C H₃) |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust framework for the structural elucidation and quality control of this compound. The characteristic FTIR absorption bands confirm the presence of key functional groups, while ¹H and ¹³C NMR spectra offer precise information on the atomic connectivity and chemical environment. This guide serves as a valuable resource for researchers employing this compound, ensuring its proper identification and utilization in various scientific and industrial applications.

References

- 1. This compound | C11H18O3Si | CID 84872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. VINYLTRIISOPROPENOXYSILANE, tech | [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Vinyltrimethoxysilane(2768-02-7) IR Spectrum [chemicalbook.com]

- 8. ISOPROPENYLOXYTRIMETHYLSILANE(1833-53-0) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Thermal Stability and Decomposition of Tris(isopropenyloxy)vinylsilane

Introduction

Tris(isopropenyloxy)vinylsilane is an organosilicon compound featuring a vinyl group and three isopropenyloxy groups attached to a central silicon atom. This unique structure allows it to act as a versatile crosslinking agent and adhesion promoter in various applications, including coatings, sealants, and composite materials. A critical aspect of its utility in these applications is its thermal stability, which dictates the processing temperatures and service life of the final products. This guide summarizes the available information on this compound and provides a theoretical framework for its thermal decomposition, alongside detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier specifications.

| Property | Value |

| Chemical Formula | C₁₁H₁₈O₃Si |

| Molecular Weight | 226.35 g/mol |

| CAS Number | 15332-99-7 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 73-75 °C at 12 mmHg |

| Density | 0.926 g/cm³ |

| Refractive Index | 1.4373 |

| General Stability | Generally reported to have good thermal stability; moisture-sensitive, leading to hydrolysis.[1] |

Table 1: Physical and Chemical Properties of this compound.

Theoretical Thermal Decomposition Pathway

In the absence of direct experimental evidence, a plausible thermal decomposition pathway for this compound can be postulated based on the known thermal behavior of vinyl ethers and organosilanes. The decomposition is likely to proceed through a combination of radical and rearrangement mechanisms.

At elevated temperatures, the weaker bonds are expected to cleave first. The Si-O bond is generally strong, while the C-O bond of the enol ether and the Si-C vinyl bond are potential initiation sites. The thermal decomposition of vinyl ethers is known to proceed via rearrangement reactions.[1][2][3] Therefore, a possible initial step could be a rearrangement of the isopropenyloxy group.

A simplified, hypothetical decomposition pathway is illustrated in the diagram below. This pathway suggests an initial intramolecular rearrangement, followed by fragmentation and subsequent reactions of the resulting radical species.

References

An In-depth Technical Guide to the Solubility of Tris(isopropenyloxy)vinylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(isopropenyloxy)vinylsilane, a versatile organosilane compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane coupling agents. It covers known solubility data, experimental protocols for solubility determination, and the fundamental reaction pathways of this compound.

Introduction to this compound

This compound (CAS No. 15332-99-7) is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₈O₃Si.[1] It is recognized for its role as a coupling agent, adhesion promoter, and crosslinking agent in various industrial applications, including coatings, adhesives, and sealants.[1] Its molecular structure, featuring a vinyl group and three isopropenyloxy groups attached to a central silicon atom, allows it to form durable bonds between organic polymers and inorganic substrates.[1][2]

The reactivity of this compound is primarily governed by the hydrolysis of the isopropenyloxy groups to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials or self-condense to form a crosslinked siloxane network.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general behavior of similar organosilanes and the principle of "like dissolves like," a qualitative assessment of its solubility can be made.[3] Organosilanes are typically soluble in common organic solvents. A related compound, Triisopropyloxyvinylsilane, is known to be soluble in ethanol, acetone, and toluene.[3]

The only publicly available quantitative solubility data is for its solubility in water, which is 130 mg/L at 20°C.[4]

Solubility Data Table

The following table summarizes the expected and known solubility of this compound in various solvents. The qualitative assessments are based on the expected behavior of similar organosilane compounds.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Quantitative Data (at 20°C) |

| Polar Protic Solvents | ||||

| Water | H₂O | High | Sparingly Soluble | 130 mg/L[4] |

| Ethanol | C₂H₅OH | High | Soluble/Miscible | Not Available |

| Methanol | CH₃OH | High | Soluble/Miscible | Not Available |

| Isopropanol | C₃H₇OH | Medium | Soluble/Miscible | Not Available |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | High | Soluble/Miscible | Not Available |

| Acetonitrile | C₂H₃N | High | Soluble/Miscible | Not Available |

| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble/Miscible | Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble/Miscible | Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble/Miscible | Not Available |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble/Miscible | Not Available |

| Nonpolar Solvents | ||||

| Toluene | C₇H₈ | Low | Soluble/Miscible | Not Available |

| Hexane | C₆H₁₄ | Low | Soluble/Miscible | Not Available |

| Chloroform | CHCl₃ | Low | Soluble/Miscible | Not Available |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble/Miscible | Not Available |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is adapted from general methods for solubility testing.[5][6]

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pipettes

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) and shake for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After 24 hours, visually inspect the vial to confirm the presence of undissolved this compound, indicating a saturated solution.

-

Centrifuge the vial at a high speed (e.g., 5000 rpm) for 10 minutes to sediment the undissolved solute.

-

-

Gravimetric Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter.

-

Dispense the filtered supernatant into a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Reaction Pathway and Experimental Workflow

Hydrolysis and Condensation Pathway

The primary mechanism of action for this compound as a coupling agent involves a two-step hydrolysis and condensation process.

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[7] It may cause skin and eye irritation.[8]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[7]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. CAS 15332-99-7: Vinyltriisopropenoxysilane | CymitQuimica [cymitquimica.com]

- 2. VINYLTRIISOPROPENOXYSILANE, tech | [gelest.com]

- 3. innospk.com [innospk.com]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Tris(isopropenyloxy)(vinyl)silane | 15332-99-7 | TCI AMERICA [tcichemicals.com]

- 8. This compound | C11H18O3Si | CID 84872 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling Precautions for CAS 15332-99-7 (Tris(isopropenyloxy)(vinyl)silane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for CAS 15332-99-7, chemically identified as Tris(isopropenyloxy)(vinyl)silane. The information presented herein is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Chemical Identification and Physical Properties

Tris(isopropenyloxy)(vinyl)silane is a vinyl silane compound primarily utilized as a crosslinker for condensation-curing silicone rubbers and elastomers. Its bifunctional nature, possessing a vinyl group and three isopropenoxy groups, also allows it to function as a silane coupling agent to promote adhesion between organic polymers and inorganic materials.

| Property | Value | Source |

| Chemical Name | Tris(isopropenyloxy)(vinyl)silane | [1][2][3] |

| Synonyms | Vinyltriisopropenoxysilane, Tris(prop-1-en-2-yloxy)(vinyl)silane, Ethenyltris[(1-methylethenyl)oxy]silane | [1][2][3] |

| CAS Number | 15332-99-7 | [1][2][3] |

| Molecular Formula | C11H18O3Si | [1][2][4] |

| Molecular Weight | 226.34 g/mol | [1] |

| Physical State | Liquid | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 73-75°C @ 12 mmHg | [2] |

| Density | 0.926 g/cm³ | [2] |

| Flash Point | >38°C | [2] |

| Water Solubility | 130 mg/L at 20°C (Reacts slowly with moisture) | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Hazard Identification and Classification

This chemical is classified as a combustible liquid and may cause irritation to the skin, eyes, and respiratory system.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3 or 4) | GHS02 (Flame) | Warning | H226/H227: Flammable liquid and vapor / Combustible liquid |

| Skin corrosion/irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[1]

Toxicological Data

| Route of Exposure | Toxicological Effect | Quantitative Data |

| Oral | May be harmful if swallowed. | Not available |

| Dermal | Causes skin irritation. | Not available |

| Inhalation | May cause respiratory tract irritation. | Not available |

| Eye Contact | Causes serious eye irritation. | Not available |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data cited in safety data sheets are not publicly available. The handling and safety precautions outlined in this guide are based on the standardized hazard assessments communicated through GHS classifications and information provided by chemical suppliers.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk. The following diagram illustrates the recommended workflow for handling Tris(isopropenyloxy)(vinyl)silane in a laboratory setting.

References

Navigating the Challenges of a Moisture-Sensitive Silane: A Technical Guide to Tris(isopropenyloxy)vinylsilane

For researchers, scientists, and drug development professionals, understanding the inherent moisture sensitivity of reagents is critical for ensuring experimental reproducibility and product stability. This in-depth technical guide provides a comprehensive overview of the moisture sensitivity, hydrolysis mechanism, and proper storage and handling of Tris(isopropenyloxy)vinylsilane, a versatile organosilane coupling agent.

This compound is a valuable compound utilized in various applications due to its dual functionality, possessing both a vinyl group for organic polymer interaction and hydrolyzable isopropenyloxy groups for bonding to inorganic substrates. However, these reactive isopropenyloxy groups are susceptible to hydrolysis, a reaction with water that can alter the compound's properties and performance. This guide delves into the specifics of this moisture sensitivity, offering practical advice for its management.

The Hydrolysis Pathway: A Step-by-Step Mechanism

The primary concern regarding the moisture sensitivity of this compound is its propensity to undergo hydrolysis. This reaction proceeds in a stepwise fashion, ultimately leading to the formation of silanol groups and acetone as a byproduct. The overall process can be broken down into two main stages: hydrolysis and subsequent condensation.

1. Hydrolysis: In the presence of water, the isopropenyloxy groups (-O-C(CH₃)=CH₂) are sequentially replaced by hydroxyl groups (-OH). This is a nucleophilic substitution reaction where water molecules attack the silicon atom.

-

Step 1: One isopropenyloxy group reacts with water to form a silanol and acetone.

-

Step 2: A second isopropenyloxy group is hydrolyzed.

-

Step 3: The final isopropenyloxy group is replaced, yielding vinylsilanetriol.

2. Condensation: The newly formed, reactive silanol groups can then undergo self-condensation to form siloxane bonds (Si-O-Si), releasing water in the process. This can lead to the formation of oligomeric and polymeric structures.

Navigating the Hydrolysis of Tris(isopropenyloxy)vinylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes, such as Tris(isopropenyloxy)vinylsilane, is a fundamental process that converts the alkoxy groups (-OR) into reactive silanol groups (-OH). This reaction is typically followed by a condensation step, where the silanols react with each other or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.

The overall process can be summarized in two key stages:

-

Hydrolysis: The initial and often rate-determining step where water molecules cleave the Si-O-R bond. This reaction can be catalyzed by either acids or bases.

-

Condensation: Subsequent reaction of the newly formed silanol groups to produce siloxane networks and release water or alcohol.

The kinetics of these reactions are influenced by a multitude of factors, including pH, temperature, catalyst type, solvent, and the concentration of reactants. The structure of the organic substituents on the silicon atom also plays a crucial role.

The Unique Case of this compound

This compound possesses two key structural features that influence its hydrolysis kinetics:

-

Vinyl Group (-CH=CH₂): This unsaturated group can participate in various polymerization reactions, making it a valuable monomer for organic-inorganic hybrid materials.

-

Isopropenyloxy Group (-O-C(CH₃)=CH₂): Compared to more common methoxy or ethoxy groups, the isopropenyloxy group is bulkier and has different electronic properties due to the double bond. This steric hindrance is expected to decrease the rate of hydrolysis.

Quantitative Kinetic Data: A Comparative Analysis

Direct kinetic data for the hydrolysis of this compound is not currently available in peer-reviewed literature. However, data from studies on similar vinylalkoxysilanes, such as vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES), can provide valuable insights. The following table summarizes the apparent rate constants for the hydrolysis of VTMS and VTES under different conditions.

| Silane | Conditions | Apparent Rate Constant (k) | Reference |

| Vinyltrimethoxysilane (VTMS) | Neutral (water-acetonitrile) | 1.3 x 10⁻⁶ M⁻¹s⁻¹ | [1] |

| Vinyltriethoxysilane (VTES) | Neutral (water-acetonitrile) | 1.3 x 10⁻⁶ M⁻¹s⁻¹ | [1] |

| Vinyltriethoxysilane (VTES) | Basic conditions | ~50 times slower than VTMS | [1] |

Note: The dramatic increase in reaction rates under acidic or basic conditions (up to four orders of magnitude) highlights the catalytic nature of the hydrolysis reaction.[1] The significant difference in hydrolysis rates between VTMS and VTES under basic conditions underscores the impact of steric hindrance from the alkoxy group.[1] It is reasonable to infer that the even bulkier isopropenyloxy group of this compound would lead to a further reduction in the hydrolysis rate compared to VTES, especially under basic catalysis.

Experimental Protocols for Studying Hydrolysis Kinetics

To determine the specific reaction kinetics of this compound hydrolysis, a detailed experimental approach is required. The following protocol outlines a general methodology based on techniques commonly used for studying alkoxysilane hydrolysis.

Materials and Reagents

-

This compound

-

Deionized water

-

Solvent (e.g., acetonitrile, ethanol, or dioxane)

-

Catalyst (e.g., hydrochloric acid or sodium hydroxide solution of known concentration)

-

Internal standard for NMR spectroscopy (e.g., tetramethylsilane)

-

Deuterated solvent for NMR measurements (e.g., D₂O, acetonitrile-d₃)

Instrumentation

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR or ²⁹Si NMR)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Gas Chromatograph (GC)

-

pH meter

-

Thermostatically controlled reaction vessel

General Procedure

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration. If using NMR, the solvent should be deuterated.

-

Initiation of Hydrolysis: In a thermostatically controlled vessel, add a specific amount of water and catalyst (if any) to the silane solution. The reaction can be initiated directly in the NMR tube for in-situ monitoring.

-

Monitoring the Reaction:

-

NMR Spectroscopy (¹H or ²⁹Si): This is a powerful technique for monitoring the disappearance of the isopropenyloxy group signal and the appearance of signals corresponding to the released isopropenyl alcohol and the intermediate silanol species.[1][2][3][4] Time-course measurements will allow for the determination of reaction rates.

-

FTIR Spectroscopy: Monitor the decrease in the intensity of the Si-O-C stretching band and the increase in the Si-OH stretching band over time.

-

Gas Chromatography: Quantify the amount of released isopropenyl alcohol at different time points to follow the reaction progress.[5][6]

-

-

Data Analysis: From the concentration vs. time data, determine the reaction order and calculate the rate constants under different experimental conditions (e.g., varying pH, temperature, and catalyst concentration).

Visualizing the Hydrolysis Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the hydrolysis of this compound and the experimental workflow for its kinetic analysis.

Caption: Stepwise hydrolysis and condensation of this compound.

Caption: Experimental workflow for kinetic analysis of silane hydrolysis.

Conclusion

While the precise reaction kinetics of this compound hydrolysis remain to be experimentally determined, this guide provides a robust framework for understanding and investigating this process. By drawing parallels with similar vinylalkoxysilanes, it is evident that factors such as pH and the steric bulk of the isopropenyloxy group will be critical in controlling the rate of hydrolysis. The detailed experimental protocol and illustrative diagrams offer a clear roadmap for researchers to elucidate the specific kinetic parameters of this versatile compound, thereby enabling its more effective utilization in the development of novel materials and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR | Publicación [silice.csic.es]

- 3. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academica-e.unavarra.es [academica-e.unavarra.es]

- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]

"understanding the role of vinyl groups in silane coupling agents"

An In-depth Technical Guide on the Role of Vinyl Groups in Silane Coupling Agents

Introduction: The Organic-Inorganic Interface Challenge

In the realm of advanced materials, the ability to create strong, durable bonds between dissimilar materials—specifically organic polymers and inorganic substrates—is a persistent challenge. The inherent chemical incompatibility at the interface often leads to poor adhesion, reduced mechanical strength, and susceptibility to environmental degradation. Silane coupling agents are a class of organosilicon compounds designed to overcome this challenge by acting as molecular bridges.[1][2] Their unique bifunctional structure allows them to form stable covalent bonds with both inorganic surfaces and organic polymer matrices, fundamentally enhancing the performance of composite materials, adhesives, coatings, and sealants.[3][4]

This guide focuses specifically on vinyl silane coupling agents, a vital subclass of these materials. We will explore the pivotal role of the vinyl functional group in the coupling mechanism, detailing its chemical reactivity, applications, and the performance enhancements it imparts.

The Bifunctional Nature of Vinyl Silanes

The efficacy of any silane coupling agent lies in its dual chemical reactivity, embodied in its general structure: Y-R-Si-X₃.[5]

-

X (Hydrolyzable Group): This is typically an alkoxy group (e.g., methoxy, ethoxy) attached to the silicon atom. In the presence of water, these groups hydrolyze to form reactive silanol groups (Si-OH).[3][6] These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and mineral fillers, forming a strong, covalent siloxane (Si-O-Si) bond with the substrate.[7][8]

-

Y (Organofunctional Group): This is a non-hydrolyzable organic group that is selected for its reactivity or compatibility with the polymer matrix.[5][9] In the case of vinyl silanes, this group is the vinyl moiety (CH₂=CH-).[7][10] This group is capable of reacting and co-polymerizing with organic polymers, particularly those that cure via free-radical mechanisms, effectively anchoring the polymer to the silane.[1][11]

This dual functionality allows the vinyl silane to act as a chemical bridge, ensuring a robust and stable interface between two otherwise incompatible materials.[2][3]

Caption: General mechanism of a vinyl silane coupling agent.

Core Chemical Mechanisms

The overall coupling process involves two primary, sequential reaction steps: hydrolysis and condensation at the inorganic interface, and co-reaction with the organic polymer matrix.

Hydrolysis and Condensation Pathway

The first stage of the coupling mechanism involves the reaction of the silane's alkoxy groups with water. This process is critical for creating the linkage to the inorganic surface.

-

Hydrolysis: The alkoxy groups (e.g., -OCH₃ in Vinyltrimethoxysilane) react with water to form silanol groups (-OH) and release alcohol as a byproduct. This reaction is often catalyzed by acids or bases and is pH-dependent.[12][13][14]

-

Condensation: The newly formed silanol groups are highly reactive. They can condense with other silanol groups to form stable siloxane (Si-O-Si) oligomers or, more importantly, with hydroxyl groups on the surface of an inorganic substrate (like glass or silica) to form a durable covalent bond.[3][15] This process anchors the silane molecule to the filler or substrate.

Caption: Reaction pathway from alkoxy silane to substrate bonding.

Vinyl Group Reaction with Polymer Matrix

Once the silane is anchored to the inorganic surface, its vinyl group is oriented towards the polymer matrix, ready to react. The primary mechanism for this is free-radical polymerization.[1]

-

Initiation: A free-radical initiator, such as a peroxide, is thermally decomposed to generate free radicals.

-

Grafting/Crosslinking: These radicals can abstract a hydrogen from a polymer chain (like polyethylene) or directly add across the vinyl group of the silane. This creates a covalent bond between the polymer and the silane.[7][15] This "grafting" process is fundamental to the production of silane-crosslinked polyethylene (XLPE) used in wire and cable insulation.[16] In thermosetting resins like unsaturated polyesters, the vinyl group can directly co-polymerize into the resin network as it cures.[11]

Caption: Polymer grafting via a peroxide-initiated radical reaction.

Quantitative Performance Data

The inclusion of vinyl silane coupling agents leads to measurable improvements in the mechanical and physical properties of composite materials. The data below, summarized from various studies, illustrates these enhancements.

| Property Measured | Composite System | Silane Treatment | % Improvement vs. Control | Reference |

| Tensile Strength | Areca Fiber / Bronze / Polyester | Vinyl Silane | 37.2% | [17] |

| Flexural Strength | Areca Fiber / Bronze / Polyester | Vinyl Silane | 22.4% | [17] |

| Izod Impact Strength | Areca Fiber / Bronze / Polyester | Vinyl Silane | 36.6% | [17] |

| Flexural Strength | Basalt Fiber / Vinyl Ester Resin | 1.5 wt% KH550-Al₂O₃ | 9.3% | [18] |

| Flexural Modulus | Basalt Fiber / Vinyl Ester Resin | 1.5 wt% KH550-Al₂O₃ | 7.6% | [18] |

| Flexural Strength Retention (60d @ 120°C) | Basalt Fiber / Vinyl Ester Resin | 1.5 wt% KH550-Al₂O₃ | 64.3% (vs. untreated aged) | [18] |

| Property Measured | Composite System | Condition | Value | Reference |

| Silane Coupling Layer Elastic Modulus | CAD/CAM Resin Composite | Before Water Immersion | 1.16 ± 0.05 GPa | [19] |

| Silane Coupling Layer Elastic Modulus | CAD/CAM Resin Composite | After Water Immersion | 0.92 ± 0.04 GPa | [19] |

| Predicted Silane Coupling Ratio | CAD/CAM Resin Composite | Before Water Immersion | 78.2 ± 1.64% | [19] |

| Predicted Silane Coupling Ratio | CAD/CAM Resin Composite | After Water Immersion | 68.4 ± 0.89% | [19] |

These tables clearly demonstrate that vinyl silane treatment significantly enhances the strength, durability, and moisture resistance of composite materials by improving interfacial adhesion.[1][17][18]

Experimental Protocols

Protocol for Synthesis of a Vinyl Silane (Hydrosilylation)

This protocol describes a general method for the synthesis of vinylsilanes via the transition metal-catalyzed hydrosilylation of a terminal alkyne, an atom-economic approach.[20]

-

Reactor Setup: A dry, inert-atmosphere reaction vessel (e.g., Schlenk flask) is charged with a magnetic stir bar. The flask is flame-dried under vacuum and backfilled with nitrogen or argon.

-

Reagent Preparation: The terminal alkyne (1.0 eq) and a suitable solvent (e.g., anhydrous toluene) are added to the reaction vessel via syringe.

-

Catalyst Addition: A transition metal catalyst (e.g., a Grubbs' first-generation Ru complex or a platinum-based catalyst, 0.1-1 mol%) is added under a positive pressure of inert gas.

-

Hydrosilane Addition: The hydrosilane (e.g., triethoxysilane, 1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction may be exothermic.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting alkyne is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the pure vinylsilane.[20]

Protocol for Surface Treatment of Inorganic Fillers

This protocol outlines the procedure for applying a vinyl silane coupling agent to an inorganic filler like glass beads or silica.[21]

-

Silane Solution Preparation: Prepare a dilute aqueous solution (e.g., 0.5-2.0 wt%) of the vinyl silane (e.g., Vinyltrimethoxysilane). The pH of the solution is adjusted to 3.5-4.5 using a weak acid like acetic acid to promote hydrolysis while minimizing self-condensation.[8][22]

-

Hydrolysis (Activation): Stir the solution for 30-60 minutes to allow for the hydrolysis of the silane's alkoxy groups to silanols.[22]

-

Filler Preparation: Ensure the inorganic filler is clean and dry. Pre-drying in an oven at 110-120°C for several hours is recommended to remove physisorbed water and expose surface hydroxyl groups.

-

Application: The filler can be treated by either immersing it in the silane solution or by spraying the solution onto the filler in a high-intensity mixer (e.g., Henschel mixer).[22]

-

Drying: After application, the treated filler is dried to remove water and alcohol. This can be done at room temperature followed by oven drying at 100-120°C for 1-2 hours. This heating step also promotes the condensation reaction between the silane and the filler surface, forming stable covalent bonds.[21]

-

Storage: The surface-treated filler should be stored in a dry environment to prevent moisture contamination.

Protocol for Composite Fabrication and Characterization

This workflow describes the fabrication and testing of a polymer composite reinforced with silane-treated fillers.

Caption: A typical workflow from filler treatment to final analysis.

-

Compounding: The silane-treated filler is blended with the polymer matrix (e.g., vinyl ester resin, polyethylene pellets) at a specified weight percentage. For thermoplastics, this is often done in a melt mixer or twin-screw extruder. For thermosets, it's done in a liquid state.[11]

-

Fabrication: The compounded material is formed into test specimens using a suitable method, such as compression molding, injection molding, or for thermosets, a hand layup technique.[17]

-

Curing: The specimens are cured according to the polymer manufacturer's specifications (e.g., application of heat, pressure, or a curing initiator).

-

Characterization:

-

Mechanical Testing: Standardized tests (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural properties) are performed to quantify the material's mechanical performance.[17][18]

-

Microstructural Analysis: Scanning Electron Microscopy (SEM) is used on fracture surfaces to visually inspect the filler-matrix interface. Good adhesion is indicated by polymer adhering to the filler surface, while poor adhesion results in clean pull-out of the filler.[17][23]

-

Chemical Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of the silane on the filler surface and to study the chemical bonds formed.[18]

-

Conclusion

The vinyl group is a critical component in a versatile and widely used class of silane coupling agents. Its ability to participate in free-radical polymerization and other organic reactions allows it to form strong, covalent bonds with a variety of polymer matrices.[1][11] This reactivity, combined with the silane's ability to bond to inorganic surfaces, creates a robust molecular bridge that significantly enhances interfacial adhesion. The resulting improvements in mechanical strength, durability, and resistance to environmental factors make vinyl silanes indispensable in the development of high-performance composites, adhesives, and coatings for numerous industrial applications.[24][25]

References

- 1. nbinno.com [nbinno.com]

- 2. Building Bridges in Chemistry: Vinyl Silane Coupling Agents in Construction Materials - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 3. nbinno.com [nbinno.com]

- 4. dakenchem.com [dakenchem.com]

- 5. specialchem.com [specialchem.com]

- 6. stuk.solutions [stuk.solutions]

- 7. silicorex.com [silicorex.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chinacouplingagents.com [chinacouplingagents.com]

- 11. Industrial Application of Vinyl Functional Silane Coupling Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 12. afinitica.com [afinitica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. evonik.com [evonik.com]

- 16. Knowledge of Vinyl Silane Coupling Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 23. researchgate.net [researchgate.net]

- 24. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

- 25. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]

Methodological & Application

Application Notes and Protocols for Tris(isopropenyloxy)vinylsilane as a Coupling Agent for Glass Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropenyloxy)vinylsilane is a bifunctional organosilane that serves as a versatile coupling agent to enhance the interfacial adhesion between inorganic substrates, such as glass fibers, and organic polymer matrices.[1][2] Its unique chemical structure, featuring a vinyl group and three isopropenyloxy functionalities, allows it to form a durable chemical bridge between these dissimilar materials.[3][4] This results in composite materials with significantly improved mechanical strength, moisture resistance, and overall performance.[5][6][7] These enhanced properties are critical in a variety of applications, from advanced materials in aerospace and automotive industries to specialized components in scientific and medical devices.[5]

The isopropenyloxy groups of the silane hydrolyze in the presence of moisture to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of the glass fibers, forming stable covalent siloxane (Si-O-Si) bonds. Simultaneously, the vinyl group of the silane can copolymerize with a suitable polymer resin during the composite curing process.[7] This dual reactivity ensures a robust and durable interface, effectively transferring stress from the polymer matrix to the reinforcing glass fibers.

Chemical Properties

| Property | Value |

| CAS Number | 15332-99-7[3][4] |

| Molecular Formula | C11H18O3Si[3][4] |

| Molecular Weight | 226.34 g/mol [3][4] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 73-75°C @ 12mm Hg[3] |

| Density | 0.926 g/cm³[3] |

| Flash Point | >38°C[3] |

| Solubility | Reacts slowly with water/moisture[3] |

Mechanism of Action

The efficacy of this compound as a coupling agent stems from its ability to form a chemical bridge between the glass fiber surface and the polymer matrix. This process can be broken down into three key steps:

-

Hydrolysis: The isopropenyloxy groups (-O-C(CH3)=CH2) react with water to form silanol groups (Si-OH) and acetone as a byproduct. This step is crucial for activating the silane.

-

Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) present on the surface of the glass fibers. This condensation reaction forms strong, covalent siloxane bonds (Si-O-Si), effectively grafting the silane onto the glass surface.

-

Interfacial Adhesion: The vinyl group (-CH=CH2) of the silane, which is oriented away from the glass surface, is available to react and copolymerize with the polymer matrix during the composite manufacturing process. This creates a covalent bond across the interface, leading to improved adhesion and stress transfer.

References

- 1. VINYLTRIISOPROPENOXYSILANE, tech | [gelest.com]

- 2. Silane coupling agent: What are the applications of silane coupling agent?-GBXF SILICONES [en.gbxfsilicones.com]

- 3. Tris(isopropenyloxy)vinylsilan | 15332-99-7 [m.chemicalbook.com]

- 4. This compound | C11H18O3Si | CID 84872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sisib.com [sisib.com]

- 6. Fiber glass & Composites - Siwin [siwinsilicone.com]

- 7. nbinno.com [nbinno.com]

Surface Modification of Silica Nanoparticles with Tris(isopropenyloxy)vinylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of silica nanoparticles (SNPs) with Tris(isopropenyloxy)vinylsilane. This functionalization introduces reactive vinyl groups onto the nanoparticle surface, enabling a wide range of subsequent conjugation chemistries crucial for applications in drug delivery, diagnostics, and advanced materials.

Introduction

Silica nanoparticles are a versatile platform in nanomedicine due to their biocompatibility, tunable size, and high surface area. Surface modification is a key step to impart specific functionalities. This compound is an organosilane that can be used to introduce vinyl functional groups onto the silica surface. These vinyl groups serve as reactive handles for covalent attachment of therapeutic agents, targeting moieties, and polymers via reactions like thiol-ene "click" chemistry, facilitating the development of sophisticated drug delivery systems.[1][2][3]

The modification process involves the hydrolysis of the isopropenyloxy groups of the silane to form reactive silanol groups. These silanols then condense with the silanol groups present on the surface of the silica nanoparticles, forming stable siloxane (Si-O-Si) bonds.[4] This protocol is based on established methods for other vinyl-functionalized silanes and adapted for this compound.

Data Presentation

The successful modification of silica nanoparticles with this compound can be quantified and characterized by various analytical techniques. The following tables summarize typical data obtained before and after surface modification.

Table 1: Physicochemical Properties of Unmodified and Vinyl-Functionalized Silica Nanoparticles

| Property | Unmodified SNPs | Vinyl-Functionalized SNPs |

| Hydrodynamic Diameter (DLS) | 100 ± 5 nm | 105 ± 7 nm |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (pH 7.4) | -25 ± 3 mV | -15 ± 4 mV |

| Surface Functional Group | Si-OH | Si-O-Si-(CH=CH₂) |

Table 2: Quantitative Analysis of Surface Modification

| Analytical Technique | Parameter | Result |

| Thermogravimetric Analysis (TGA) | Weight Loss (%) | 5-10% (indicative of organic coating) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic Peaks (cm⁻¹) | ~1600 (C=C stretch), ~1410 (Si-CH=CH₂) |

| Elemental Analysis | Carbon Content (%) | Increased post-modification |

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of silica nanoparticles and their subsequent surface modification with this compound.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles with a target diameter of approximately 100 nm.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (Absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a clean, dry flask, prepare a mixture of 100 mL of absolute ethanol and 10 mL of deionized water.

-

To this mixture, add 5 mL of ammonium hydroxide solution and stir vigorously for 15 minutes at room temperature.

-

Rapidly inject 5 mL of TEOS into the stirring solution.

-

A milky white suspension will form, indicating the nucleation and growth of silica nanoparticles.

-

Continue stirring the reaction mixture at room temperature for at least 12 hours to allow for complete hydrolysis and condensation.

-

Collect the silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.

-

Discard the supernatant and wash the nanoparticle pellet by resuspending in 50 mL of absolute ethanol, followed by centrifugation. Repeat this washing step three times.

-

After the final wash, resuspend the purified silica nanoparticles in 50 mL of absolute ethanol for immediate use in the surface modification step.

Protocol 2: Surface Modification with this compound

This protocol details the covalent attachment of this compound to the surface of the synthesized silica nanoparticles.

Materials:

-

Silica nanoparticle suspension in ethanol (from Protocol 3.1)

-

This compound

-

Toluene (anhydrous)

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Transfer the 50 mL ethanolic suspension of silica nanoparticles to a round-bottom flask.

-

Add 150 mL of anhydrous toluene to the flask and remove the ethanol via rotary evaporation. This solvent exchange is performed to ensure an anhydrous reaction environment.

-

Resuspend the silica nanoparticles in 100 mL of fresh anhydrous toluene to obtain a final concentration of approximately 10 mg/mL.

-

To the stirred nanoparticle suspension, add 1 mL of this compound. For initial optimization, a 10:1 mass ratio of silica nanoparticles to silane is a good starting point.

-

(Optional) Add a catalytic amount (e.g., 0.1 mL) of triethylamine to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under a nitrogen or argon atmosphere.

-

Allow the reaction to proceed with vigorous stirring for 12-24 hours.

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the vinyl-functionalized silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.

-

Wash the nanoparticles thoroughly to remove unreacted silane and byproducts. Perform three cycles of washing with toluene, followed by three cycles with ethanol. Each wash should involve resuspension and centrifugation.

-

Dry the final product under vacuum at 60 °C overnight. The dried, vinyl-functionalized silica nanoparticles are now ready for characterization and further applications.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and surface modification of silica nanoparticles.

Caption: Workflow for synthesis and modification.

Mechanism of Surface Modification

This diagram illustrates the chemical reaction between the silica nanoparticle surface and this compound.

Caption: Silanization reaction mechanism.

Application in Drug Delivery via Thiol-Ene Click Chemistry

The vinyl groups introduced on the silica nanoparticle surface are ideal for subsequent conjugation of thiol-containing molecules, such as drugs or targeting ligands, via thiol-ene "click" chemistry.

Caption: Thiol-ene drug conjugation workflow.

References

- 1. news-medical.net [news-medical.net]

- 2. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Item - ThiolâEne Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods - American Chemical Society - Figshare [acs.figshare.com]

- 4. CAS 15332-99-7: Vinyltriisopropenoxysilane | CymitQuimica [cymitquimica.com]

Application of Tris(isopropenyloxy)vinylsilane in Polymer Composites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropenyloxy)vinylsilane is a versatile organofunctional silane coupling agent designed to enhance the performance of polymer composites. Its unique molecular structure, featuring a vinyl group and three isopropenyloxy groups, enables it to act as a molecular bridge between inorganic fillers or reinforcements and organic polymer matrices. This dual reactivity allows for the formation of strong covalent bonds at the interface, leading to significant improvements in the mechanical, thermal, and moisture resistance properties of the composite material.